molecular formula C16H16F3N3O5 B8377224 2-(2-((Tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino)pyridin-4-yl)oxazole-4-carboxylic acid

2-(2-((Tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino)pyridin-4-yl)oxazole-4-carboxylic acid

Cat. No.: B8377224
M. Wt: 387.31 g/mol
InChI Key: ICFIDAJGKSIJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((Tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino)pyridin-4-yl)oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H16F3N3O5 and its molecular weight is 387.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16F3N3O5

Molecular Weight

387.31 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]pyridin-4-yl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C16H16F3N3O5/c1-15(2,3)27-14(25)22(8-16(17,18)19)11-6-9(4-5-20-11)12-21-10(7-26-12)13(23)24/h4-7H,8H2,1-3H3,(H,23,24)

InChI Key

ICFIDAJGKSIJRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(F)(F)F)C1=NC=CC(=C1)C2=NC(=CO2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(2-((tert-butoxycarbonyl) (2,2,2-trifluoroethyl)amino)pyridin-4-yl)-1,3-oxazole-4-carboxylate (13 g) in ethanol (100 mL) was added 2M aqueous sodium hydroxide solution (30 mL). The reaction mixture was stirred at room temperature for 16 hr, diluted with water, acidified with 1M hydrochloric acid, and extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with diisopropyl ether, and dried under reduced pressure to give the title compound (10 g).
Name
ethyl 2-(2-((tert-butoxycarbonyl) (2,2,2-trifluoroethyl)amino)pyridin-4-yl)-1,3-oxazole-4-carboxylate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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